4-(3-Chloro-5-fluorophenyl)thian-4-ol
Description
4-(3-Chloro-5-fluorophenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane ring (a six-membered ring with one sulfur atom) substituted at the 4-position by a hydroxyl group and a 3-chloro-5-fluorophenyl aromatic moiety. The chloro and fluoro substituents on the phenyl ring are positioned at meta and para locations relative to the thiane ring, respectively.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFOS/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKAHXARFXNJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC(=CC(=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC(=CC(=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 4-(3-Chloro-5-fluorophenyl)thian-4-ol involves specific synthetic routes and reaction conditions. While detailed methods are proprietary and often protected by patents, general approaches include mechanical processing in the presence of a nucleophile . Industrial production methods may involve the use of triglycerides or condensation polymers such as polyesters and polyamides .
Chemical Reactions Analysis
4-(3-Chloro-5-fluorophenyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)thian-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Functional Group Variations: Thian-ol vs. Carboxylic Acid Derivatives
Compound: 4-(3-Chloro-5-fluorophenyl)benzoic acid (CAS: Not specified)
- Structure : Replaces the thian-ol group with a benzoic acid moiety.
- Properties :
- Acidity : The carboxylic acid group confers higher acidity (pKa ~4-5) compared to the hydroxyl group in thian-4-ol (pKa ~10-12), making it more water-soluble at physiological pH.
- Solubility : Polar carboxyl group enhances aqueous solubility, whereas the thian-ol’s hydroxyl group may reduce solubility due to the hydrophobic thiane ring.
- Applications : Carboxylic acids are common in pharmaceuticals (e.g., NSAIDs) for ionic interactions with targets. Thian-ol derivatives may exhibit different binding modes due to sulfur’s nucleophilicity .
Commercial Availability : Available in 1 g ($180.00) and 5 g ($680.00) packaging, indicating scalability for research .
Substituent Position Effects: Chloro and Fluoro Orientation
Compound: 4-(2-Chloro-5-fluorophenyl)benzoic acid (CAS: Not specified)
- Structure : Chloro substituent at the 2-position (ortho to the phenyl-thiane linkage).
- Electronic Effects: Electron-withdrawing groups at ortho positions may decrease resonance stabilization compared to meta/para substitution in the target compound.
- Price : Higher cost ($240.00 for 1 g), possibly due to synthetic challenges in ortho-substituted analogs .
Ester Derivatives: Reactivity and Stability
Compound: Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate (CAS: 951889-89-7)
- Structure: Contains an ester-linked oxobutanoate group instead of thian-ol.
- Properties: Reactivity: Susceptible to hydrolysis under acidic/basic conditions, unlike the thian-ol’s hydroxyl group, which is more stable but may oxidize.
- Synthesis : Supplied by multiple vendors (e.g., AKOS016023415), suggesting established synthetic routes for halogenated esters .
Research Implications
The substitution pattern (3-chloro-5-fluoro) on the phenyl ring is critical for electronic modulation, enhancing electrophilic character in coupling reactions. Thian-ol’s sulfur atom may facilitate unique interactions in catalysis or medicinal chemistry, though its stability under oxidative conditions requires further study. Comparative data from esters and carboxylic acids highlight the importance of functional group selection in tuning physicochemical properties for targeted applications .
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